Methyltriphenylphosphonium bromide
Overview
Description
Methyltriphenylphosphonium bromide is an organophosphorus compound with the chemical formula C₁₉H₁₈BrP . It is the bromide salt of a phosphonium cation and appears as a white crystalline solid. This compound is soluble in polar organic solvents and is widely used in organic synthesis, particularly in the Wittig reaction for methylenation processes .
Mechanism of Action
Target of Action
Methyltriphenylphosphonium bromide is an organophosphorus compound . It is primarily targeted to mitochondria . The mitochondria play a crucial role in energy production within cells, and they are also involved in regulating cell death .
Mode of Action
This compound is a lipophilic molecule that can deliver molecules to specific cell components . It is used to create mitochondrial-targeted antioxidants that selectively block mitochondrial oxidative damage and prevent some types of cell death . These antioxidants are ubiquinone and tocopherol derivatives and are targeted to mitochondria by covalent attachment to a lipophilic triphenylphosphonium cation .
Biochemical Pathways
This compound is used for methylenation through the Wittig reaction . The Wittig reaction is a chemical reaction used to convert aldehydes and ketones to alkenes . This compound is also utilized in the synthesis of an enyne and 9-isopropenyl-phenanthrene .
Pharmacokinetics
Its lipophilic nature suggests that it may have good cell permeability .
Result of Action
The result of this compound’s action is the prevention of some types of cell death by blocking mitochondrial oxidative damage . This is achieved through the delivery of antioxidants to the mitochondria .
Action Environment
The action environment of this compound is primarily within the cell, specifically targeting the mitochondria . The efficacy and stability of this compound could be influenced by various environmental factors within the cell, such as pH, temperature, and the presence of other molecules.
Biochemical Analysis
Biochemical Properties
Methyltriphenylphosphonium bromide is a versatile and valuable compound with numerous applications in organic synthesis, biochemistry, and pharmaceuticals . It is widely used for methylenation via the Wittig reaction
Cellular Effects
It is known to be a lipophilic molecule with a cation, allowing it to deliver molecules to specific cell components .
Molecular Mechanism
This compound is produced by treating triphenylphosphine with methyl bromide . It is the principal precursor to methylenetriphenylphosphorane, a useful methylenating reagent . This conversion is achieved by treating this compound with a strong base .
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyltriphenylphosphonium bromide is synthesized by reacting triphenylphosphine with methyl bromide. The reaction proceeds via an SN2 mechanism, where the methyl group displaces the bromide ion to form the quaternary ammonium salt . The reaction can be represented as follows: [ \text{Ph}_3\text{P} + \text{CH}_3\text{Br} \rightarrow \text{Ph}_3\text{PCH}_3\text{Br} ]
Industrial Production Methods: In an industrial setting, the synthesis involves heating triphenylphosphine and methyl bromide in a suitable solvent under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization to enhance purity .
Chemical Reactions Analysis
Types of Reactions: Methyltriphenylphosphonium bromide primarily undergoes substitution reactions. It is a key precursor to methylenetriphenylphosphorane, a useful methylenating reagent .
Common Reagents and Conditions:
Reaction Conditions: The reaction typically requires an inert atmosphere and low temperatures to prevent decomposition.
Major Products: The major product formed from the reaction with strong bases is methylenetriphenylphosphorane, which is used in the Wittig reaction to form alkenes .
Scientific Research Applications
Methyltriphenylphosphonium bromide has a wide range of applications in scientific research:
Chemistry: It is extensively used in the Wittig reaction for the synthesis of alkenes. .
Biology: The compound is used to deliver molecules to specific cell components due to its lipophilic nature.
Medicine: It acts as an antineoplastic agent and is involved in the synthesis of pharmaceutical intermediates.
Industry: this compound is used in the production of herbicides and agrochemicals.
Comparison with Similar Compounds
- Ethyltriphenylphosphonium bromide
- Butyltriphenylphosphonium bromide
- Phenyltriphenylphosphonium bromide
Comparison: Methyltriphenylphosphonium bromide is unique due to its specific use in the Wittig reaction for methylenation. While similar compounds like ethyltriphenylphosphonium bromide and butyltriphenylphosphonium bromide can also be used in organic synthesis, they differ in their alkyl group, which can influence their reactivity and the types of reactions they undergo .
Properties
IUPAC Name |
methyl(triphenyl)phosphanium;bromide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18P.BrH/c1-20(17-11-5-2-6-12-17,18-13-7-3-8-14-18)19-15-9-4-10-16-19;/h2-16H,1H3;1H/q+1;/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LSEFCHWGJNHZNT-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3.[Br-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18BrP | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
15912-74-0 (Parent) | |
Record name | Methyltriphenyliphosphonium bromide | |
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DSSTOX Substance ID |
DTXSID30883580 | |
Record name | Phosphonium, methyltriphenyl-, bromide (1:1) | |
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Molecular Weight |
357.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
White hygroscopic powder; [Acros Organics MSDS] | |
Record name | Methyltriphenylphosphonium bromide | |
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CAS No. |
1779-49-3 | |
Record name | Methyltriphenylphosphonium bromide | |
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Record name | Methyltriphenyliphosphonium bromide | |
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Record name | Methyltriphenylphosphonium bromide | |
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Record name | Methyltriphenylphosphonium bromide | |
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Record name | Phosphonium, methyltriphenyl-, bromide (1:1) | |
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Record name | Phosphonium, methyltriphenyl-, bromide (1:1) | |
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Record name | Methyltriphenylphosphonium bromide | |
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Record name | METHYLTRIPHENYLIPHOSPHONIUM BROMIDE | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
ANone: The molecular formula of Methyltriphenylphosphonium bromide is C25H22BrP and its molecular weight is 433.31 g/mol.
A: While specific spectroscopic data is not provided in the abstracts, common characterization techniques like Fourier transform infrared spectroscopy (FTIR) [] and nuclear magnetic resonance (NMR) [, ] are mentioned as methods used in the research involving this compound. These techniques help identify functional groups and elucidate the structure of the compound and its derivatives.
A: this compound is a key reagent in the Wittig reaction, facilitating the synthesis of alkenes from ketones or aldehydes. [, , , , , ] This reaction is widely used in organic synthesis to form carbon-carbon double bonds, enabling the preparation of complex molecules.
A: In a study focused on the synthesis of p-Mentha-1,3,8-triene, this compound was reacted with a ketone derivative under Wittig conditions. [] This reaction successfully yielded the desired triene product, highlighting the compound's effectiveness in forming carbon-carbon double bonds.
A: Research indicates that this compound can decompose to form methylenetriphenylphosphorane in the presence of a strong base like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU). [] This generated ylide can then participate in Wittig reactions, offering an alternative route for alkene synthesis.
A: this compound functions as a hydrogen bond acceptor (HBA) in the formation of deep eutectic solvents (DES). [, , , , , , , , , ] It is often combined with hydrogen bond donors (HBD) like ethylene glycol, glycerol, or polyethylene glycol.
ANone: DES incorporating this compound have shown promising results in various applications, including:
- Biofuel purification: This type of DES effectively removes glycerol from biodiesel. []
- Natural gas sweetening: These DESs show potential for removing CO2 and H2S from natural gas. [, ]
- Extraction of sulfur compounds: These DESs can selectively extract sulfur-containing compounds like thiophene from fuels. [, ]
- Dissolving metal oxides: DESs based on this compound and p-toluenesulfonic acid monohydrate can solubilize various metal oxides. []
A: Yes, computational techniques like Quantum Chemical Calculations using HyperChem software [] and COSMO-RS modeling [, , ] have been employed to investigate the formation mechanisms, interactions, and properties of this compound-based DES. These studies aid in understanding the structural features and molecular interactions contributing to the DES properties and their efficacy in different applications.
A: Molecular dynamics (MD) simulations were employed to study the extraction of quinoline from heptane using a DES composed of this compound and ethylene glycol. [] The simulations revealed favorable interactions between the methyltriphenylphosphonium cation and quinoline, contributing to the DES's high selectivity for quinoline extraction.
ANone: Researchers employ various analytical techniques to characterize and study this compound and its applications. These techniques include:
- Chromatographic methods: Gas chromatography-mass spectrometry (GC-MS) [] is used to analyze the products of reactions involving this compound.
- Spectroscopic methods: FTIR [] and NMR [, ] are used to analyze the structure and interactions of this compound and its derivatives.
- Electrochemical methods: Cyclic voltammetry and chronoamperometry are employed to investigate the electrochemical behavior of this compound-based systems. []
A: While this compound offers unique properties as a HBA in DES formation, other quaternary ammonium or phosphonium salts can be considered as potential alternatives. [] The choice of the most suitable salt depends on the specific application and the desired properties of the DES. For instance, tetrabutylammonium bromide [, ] and choline chloride [, ] are commonly studied alternatives for various separation and extraction processes.
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